Naloxone hydrochloride dihydrate

Catalog No.
S536632
CAS No.
51481-60-8
M.F
C19H26ClNO6
M. Wt
399.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naloxone hydrochloride dihydrate

CAS Number

51481-60-8

Product Name

Naloxone hydrochloride dihydrate

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;dihydrate;hydrochloride

Molecular Formula

C19H26ClNO6

Molecular Weight

399.9 g/mol

InChI

InChI=1S/C19H21NO4.ClH.2H2O/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;;;/h2-4,14,17,21,23H,1,5-10H2;1H;2*1H2/t14-,17+,18+,19-;;;/m1.../s1

InChI Key

TXMZWEASFRBVKY-FERDOLAUSA-N

SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.O.O.Cl

solubility

Soluble in DMSO

Synonyms

Naloxone Hydrochloride Dihydrate; Naloxone HCl Dihydrate; Naloxone HCl 2H2O;

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.O.O.Cl

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.O.O.Cl

The exact mass of the compound Naloxone hydrochloride dihydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: All other therapeutic products -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Naloxone hydrochloride dihydrate (CAS 51481-60-8) is a potent, rapid-acting mu-opioid receptor antagonist and the globally recognized gold-standard active pharmaceutical ingredient (API) for reversing opioid-induced respiratory depression. As a dihydrated salt, it possesses an optimized physicochemical profile—specifically a molecular weight of 399.87 g/mol and exceptional aqueous solubility—that makes it uniquely suited for life-saving micro-volume delivery systems. Unlike its free base or anhydrous counterparts, the dihydrate form provides the critical balance of thermodynamic stability, predictable handling characteristics, and formulation compatibility required by mainstream pharmaceutical manufacturers for injectables, sublingual films, and high-concentration intranasal sprays [1].

Generic substitution with naloxone free base or anhydrous naloxone hydrochloride introduces severe formulation and manufacturing risks. Naloxone free base is a Class IV compound characterized by poor aqueous solubility, rendering it entirely unsuitable for the high-concentration, low-volume aqueous solutions required for emergency nasal sprays or rapid intravenous push [1]. Conversely, while the anhydrous hydrochloride salt shares the free base's pharmacological efficacy, it is highly hygroscopic and thermodynamically driven to absorb ambient moisture to form the dihydrate. Procuring the anhydrous form leads to unpredictable water uptake during storage and handling, resulting in API assay variability, batch-to-batch inconsistency, and a high risk of out-of-specification dosing in critical emergency medications [2].

Aqueous Solubility for High-Concentration Micro-Dosing

For emergency interventions, API must be delivered in highly concentrated, low-volume formats (e.g., 4 mg in 0.1 mL for nasal sprays). Naloxone hydrochloride dihydrate achieves an aqueous solubility of approximately 73 mg/mL, whereas the naloxone free base is practically insoluble at 1.4 mg/mL [1]. This massive solubility differential dictates that only the dihydrate salt can be utilized for modern liquid formulations without requiring complex, potentially irritating co-solvents.

Evidence DimensionAqueous solubility at ambient conditions
Target Compound Data~73 mg/mL (Naloxone HCl Dihydrate)
Comparator Or Baseline~1.4 mg/mL (Naloxone Free Base)
Quantified Difference52-fold higher aqueous solubility
ConditionsAqueous solution at standard room temperature

It enables the formulation of ultra-compact emergency nasal sprays and high-concentration injectables where the free base would completely fail to dissolve.

Crystal Lattice Stability and Assay Predictability

In solid-state pharmaceutical manufacturing, API stability dictates dosing accuracy. Naloxone hydrochloride dihydrate utilizes water molecules to stabilize its three-dimensional crystal network, maintaining a consistent stoichiometric mass. In contrast, the anhydrous form is highly susceptible to moisture scavenging, leading to unpredictable mass fluctuations [1]. The dihydrate form remains stable under standard handling conditions, only beginning to dehydrate under vacuum or at elevated temperatures (mass loss of ~8.8% between 25-75 °C under specific thermal stress) [1].

Evidence DimensionHygroscopicity and structural stability
Target Compound DataStable dihydrate network (consistent MW 399.87 g/mol)
Comparator Or BaselineAnhydrous form (hygroscopic, unpredictable moisture uptake)
Quantified DifferenceElimination of ambient moisture-induced assay variability
ConditionsStandard pharmaceutical manufacturing and storage environments

Guarantees precise API massing and batch-to-batch reproducibility, preventing critical under- or over-dosing during formulation.

Transmucosal Bioavailability in Aqueous Solution

The physical state of the API directly impacts its pharmacokinetic profile in needle-free delivery. Aqueous solutions formulated from highly soluble Naloxone HCl dihydrate demonstrate rapid transmucosal absorption (onset within 2-3 minutes) and a relative bioavailability of approximately 40-47% compared to intramuscular injection [1]. Conversely, dry powder naloxone dispersions exhibit lower absolute bioavailability (e.g., ~30%) because dissolution must occur within the limited timeframe before ciliary clearance sweeps the powder from the nasal cavity [1].

Evidence DimensionIntranasal bioavailability and absorption efficiency
Target Compound DataHigh relative bioavailability (~40-47% vs IM) with rapid onset
Comparator Or BaselineDry powder dispersion (~30% absolute bioavailability)
Quantified DifferenceSuperior absorption kinetics due to pre-dissolved API state
ConditionsIntranasal administration in pharmacokinetic models

Justifies the procurement of the highly soluble dihydrate salt for liquid nasal spray manufacturing over alternative solid-dose intranasal strategies.

Emergency Intranasal Spray Manufacturing

Due to its exceptional aqueous solubility (73 mg/mL), the dihydrate form is the mandatory API for formulating high-concentration, low-volume nasal sprays (e.g., 4 mg in 0.1 mL). This ensures the drug is fully dissolved and ready for immediate transmucosal absorption upon administration by first responders or laypersons [1].

Sterile Injectable Antidote Formulation

The dihydrate salt's stable hydration state and high purity profile make it the standard choice for manufacturing sterile aqueous solutions for intravenous, intramuscular, or subcutaneous injection. Its predictable assay prevents dosing errors during the compounding of these critical life-saving ampoules and vials [2].

Co-formulated Sublingual Films for Addiction Treatment

In maintenance therapies (e.g., combined with buprenorphine), naloxone HCl dihydrate is utilized as an abuse-deterrent agent. Its consistent crystalline stability allows for precise API massing during the complex manufacturing of sublingual films, ensuring regulatory compliance and dosage uniformity [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5Q187997EE

GHS Hazard Statements

Aggregated GHS information provided by 109 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (14.68%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (85.32%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.32%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Nyxoid is intended for immediate administration as emergency therapy for known or suspected opioid overdose as manifested by respiratory and/or central nervous system depression in both non-medical and healthcare settings., Nyxoid is indicated in adults and adolescents aged 14 years and over., Nyxoid is not a substitute for emergency medical care.,
Substitution treatment for opioid drug dependence, within a framework of medical, social and psychological treatment., , The intention of the naloxone component is to deter intravenous misuse. Treatment is intended for use in adults and adolescents over 15 years of age who have agreed to be treated for addiction.,

ATC Code

V03AB15
N07BC51

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Opioid
OPRM1 [HSA:4988] [KO:K04215]

Pictograms

Irritant

Irritant

Other CAS

51481-60-8

Wikipedia

Naloxone hydrochloride dihydrate

Use Classification

Human drugs -> Nyxoid -> EMA Drug Category
All other therapeutic products -> Human pharmacotherapeutic group
Human drugs -> Zubsolv -> EMA Drug Category
Other nervous system drugs -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Chen X, Wang L, Fan S, Song S, Min H, Wu Y, He X, Liang Q, Wang Y, Yi L, Gao Q. Puerarin acts on the skeletal muscle to improve insulin sensitivity in diabetic rats involving μ-opioid receptor. Eur J Pharmacol. 2018 Jan 5;818:115-123. doi: 10.1016/j.ejphar.2017.10.033. Epub 2017 Oct 20. PubMed PMID: 29061371.
2: Dai W, Xiao D, Gao X, Zhou XB, Fang TY, Yong Z, Su RB. A brain-targeted ampakine compound protects against opioid-induced respiratory depression. Eur J Pharmacol. 2017 Aug 15;809:122-129. doi: 10.1016/j.ejphar.2017.05.025. Epub 2017 May 11. PubMed PMID: 28502631.
3: Janas A, Folwarczna J. Opioid receptor agonists may favorably affect bone mechanical properties in rats with estrogen deficiency-induced osteoporosis. Naunyn Schmiedebergs Arch Pharmacol. 2017 Feb;390(2):175-185. doi: 10.1007/s00210-016-1295-6. Epub 2016 Nov 28. PubMed PMID: 27896372; PubMed Central PMCID: PMC5233738.
4: Flint M, Than JT. Potential spawn induction and suppression agents in Caribbean Acropora cervicornis corals of the Florida Keys. PeerJ. 2016 Apr 26;4:e1982. doi: 10.7717/peerj.1982. eCollection 2016. PubMed PMID: 27168990; PubMed Central PMCID: PMC4860313.
5: Ruetzler K, Blome CJ, Nabecker S, Makarova N, Fischer H, Rinoesl H, Goliasch G, Sessler DI, Koinig H. A randomised trial of oral versus intravenous opioids for treatment of pain after cardiac surgery. J Anesth. 2014 Aug;28(4):580-6. doi: 10.1007/s00540-013-1770-x. Epub 2013 Dec 28. PubMed PMID: 24375220.
6: Sigmon SC, Dunn KE, Saulsgiver K, Patrick ME, Badger GJ, Heil SH, Brooklyn JR, Higgins ST. A randomized, double-blind evaluation of buprenorphine taper duration in primary prescription opioid abusers. JAMA Psychiatry. 2013 Dec;70(12):1347-54. doi: 10.1001/jamapsychiatry.2013.2216. PubMed PMID: 24153411; PubMed Central PMCID: PMC4131728.
7: Alford DP, LaBelle CT, Kretsch N, Bergeron A, Winter M, Botticelli M, Samet JH. Collaborative care of opioid-addicted patients in primary care using buprenorphine: five-year experience. Arch Intern Med. 2011 Mar 14;171(5):425-31. doi: 10.1001/archinternmed.2010.541. PubMed PMID: 21403039; PubMed Central PMCID: PMC3059544.
8: Mostafavi A, Abedi G, Jamshidi A, Afzali D, Talebi M. Development and validation of a HPLC method for the determination of buprenorphine hydrochloride, naloxone hydrochloride and noroxymorphone in a tablet formulation. Talanta. 2009 Feb 15;77(4):1415-9. doi: 10.1016/j.talanta.2008.09.024. Epub 2008 Sep 24. PubMed PMID: 19084658.
9: Rizzo A, Minoia G, Ceci E, Manca R, Mutinati M, Spedicato M, Sciorsci RL. The effect of calcium-naloxone treatment on blood calcium, beta-endorphin, and acetylcholine in milk fever. J Dairy Sci. 2008 Sep;91(9):3454-8. doi: 10.3168/jds.2007-0838. PubMed PMID: 18765603.
10: Berrocoso E, De Benito MD, Mico JA. Role of serotonin 5-HT1A and opioid receptors in the antiallodynic effect of tramadol in the chronic constriction injury model of neuropathic pain in rats. Psychopharmacology (Berl). 2007 Jul;193(1):97-105. Epub 2007 Mar 29. PubMed PMID: 17393145.
11: Santos AR, Miguel OG, Yunes RA, Calixto JB. Antinociceptive properties of the new alkaloid, cis-8, 10-di-N-propyllobelidiol hydrochloride dihydrate isolated from Siphocampylus verticillatus: evidence for the mechanism of action. J Pharmacol Exp Ther. 1999 Apr;289(1):417-26. PubMed PMID: 10087033.
12: Yamamoto M, Shimizu M, Okamiya H. Pharmacological actions of a new TRH analogue, YM-14673, in rats subjected to cerebral ischemia and anoxia. Eur J Pharmacol. 1990 Jun 8;181(3):207-14. PubMed PMID: 2116971.
13: Yamamoto M, Shimizu M, Ozawa Y. Effects of YM-14673, a new TRH analogue, on responses to morphine in rodents. Arch Int Pharmacodyn Ther. 1989 Jul-Aug;300:29-36. PubMed PMID: 2515820.
14: Yaksh TL, Harty GJ. Pharmacology of the allodynia in rats evoked by high dose intrathecal morphine. J Pharmacol Exp Ther. 1988 Feb;244(2):501-7. PubMed PMID: 3346833.
15: Kuriyama K, Tomono S. Significance of the enhancement of GABA receptor binding with low affinity in the assessment of central effects of benzodiazepine derivatives: Analysis using a 1H-1,2,4-triazolyl benzophenone derivative (450191-S). Neurochem Int. 1986;9(1):91-8. PubMed PMID: 20493105.
16: Woods JH, Young AM, Medzihradsky F, Smith CB, Aceto MD, Harris LS, Jacobson AE. Zomepirac: preclinical narcotic abuse liability evaluation. Arzneimittelforschung. 1983;33(2):218-22. PubMed PMID: 6133523.

Explore Compound Types